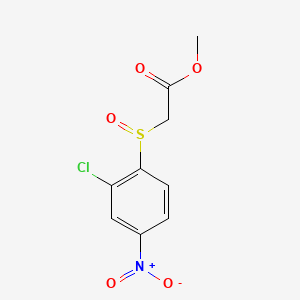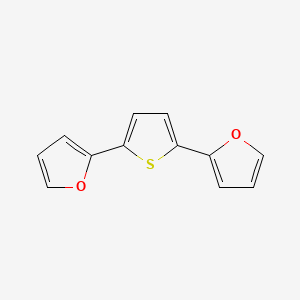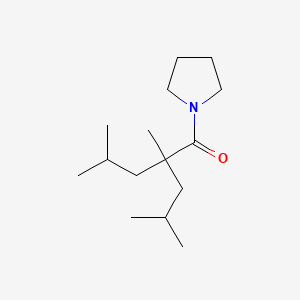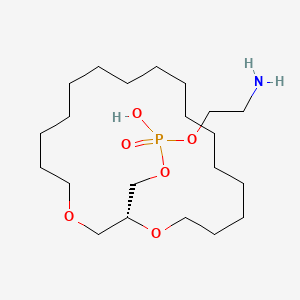
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide is a heterocyclic compound that contains a benzotriazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide typically involves the nitration of 1,2,3-benzotriazin-4(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar nitration reactions but on a larger scale. The process would need to be optimized for yield, purity, and safety, considering the handling of strong acids and the potential hazards associated with nitration reactions.
化学反应分析
Types of Reactions
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 6-Amino-1,2,3-benzotriazin-4(1H)-one.
Substitution: Various substituted benzotriazinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzotriazinone ring.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
1,2,3-Benzotriazin-4(1H)-one: The parent compound without the nitro group.
6-Amino-1,2,3-benzotriazin-4(1H)-one: The reduced form of the nitro compound.
6-Chloro-1,2,3-benzotriazin-4(1H)-one: A halogenated derivative.
Uniqueness
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various reactions, making the compound versatile for different applications.
属性
CAS 编号 |
89403-85-0 |
|---|---|
分子式 |
C7H4N4O4 |
分子量 |
208.13 g/mol |
IUPAC 名称 |
6-nitro-2-oxido-3H-1,2,3-benzotriazin-2-ium-4-one |
InChI |
InChI=1S/C7H4N4O4/c12-7-5-3-4(10(13)14)1-2-6(5)8-11(15)9-7/h1-3H,(H,8,9,12) |
InChI 键 |
BKYFXFGONFMJNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N[N+](=N2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















